N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine
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Overview
Description
N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methanimine group attached to a 4-methylphenyl and a 4-pentoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine typically involves the condensation reaction between 4-methylbenzaldehyde and 4-pentoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1-(4-ethoxyphenyl)methanimine
- N-(4-methylphenyl)-1-(4-butoxyphenyl)methanimine
- N-(4-methylphenyl)-1-(4-hexyloxyphenyl)methanimine
Uniqueness
N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine is unique due to the presence of the pentoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can make it more suitable for specific applications compared to its analogs with different alkoxy groups.
Properties
CAS No. |
52925-58-3 |
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Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-14-21-19-12-8-17(9-13-19)15-20-18-10-6-16(2)7-11-18/h6-13,15H,3-5,14H2,1-2H3 |
InChI Key |
CYBKDWOLADSLPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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